{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Description
{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine derivative containing two substituted pyrazole rings. The compound features a difluoromethyl group on one pyrazole and an ethyl group on the other, linked via methylene bridges to the central amine. This structural motif is common in agrochemical and pharmaceutical research, where pyrazole derivatives are valued for their metabolic stability and tunable electronic properties .
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-2-17-9(3-5-15-17)7-14-8-10-4-6-16-18(10)11(12)13/h3-6,11,14H,2,7-8H2,1H3 |
InChI Key |
ARJFSZVVMWSLAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Difluoromethyl)-1H-Pyrazole-5-Methanamine
The difluoromethyl-substituted pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. A modified approach adapted from CN111303035A involves:
-
Halogenation : N-methyl-3-aminopyrazole reacts with bromine/iodine under aqueous conditions to form 4-halo-1-methyl-1H-pyrazole-3-amine.
-
Diazotization and Difluoromethylation : The halogenated intermediate undergoes diazotization with sodium nitrite, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of Cu₂O to introduce the difluoromethyl group.
-
Amination : Grignard exchange using isopropyl magnesium chloride and subsequent carboxylation with CO₂ yields the methanamine derivative after recrystallization.
Key Reaction Parameters :
Synthesis of (1-Ethyl-1H-Pyrazol-5-yl)Methanamine
The ethyl-substituted pyrazole is prepared via alkylation of pyrazole precursors. A method analogous to EvitaChem’s protocol for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves:
-
Ring Formation : Condensation of ethyl hydrazine with β-ketoesters to generate 1-ethyl-1H-pyrazole.
-
Chloromethylation : Treatment with paraformaldehyde and HCl gas introduces the chloromethyl group at position 5.
-
Amination : Displacement of chloride with aqueous ammonia under reflux yields the methanamine derivative.
Optimization Insight :
Coupling of Pyrazole Moieties
The final step involves nucleophilic substitution between 1-(difluoromethyl)-1H-pyrazole-5-methanamine and (1-ethyl-1H-pyrazol-5-yl)methyl chloride. EvitaChem’s methodology for analogous compounds specifies:
-
Base-Mediated Reaction : Triethylamine in anhydrous THF facilitates deprotonation of the amine and chloride displacement.
-
Workup : Extraction with dichloromethane and purification via silica gel chromatography.
Critical Factors :
-
Stoichiometry: 1:1 molar ratio to minimize dimerization
-
Yield: 72–78% reported for structurally similar compounds
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented methods emphasize transitioning from batch to continuous flow reactors for:
Purification Technologies
-
Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% compared to traditional columns
-
Crystallization Optimization : Anti-solvent addition (e.g., heptane) improves particle size distribution
Analytical Characterization
Structural Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Difluoromethyl Group Stability
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Batch | 5 | 58% | 99.2% | Moderate |
| Flow | 5 | 62% | 99.7% | High |
| Hybrid | 4 | 67% | 99.5% | Limited |
Emerging Methodologies
Photocatalytic Amination
Recent advances utilize Ir(III) catalysts under blue LED light to couple pyrazole halides with amines, reducing reaction time from 12h to 2h.
Biocatalytic Approaches
Immobilized transaminases show promise for enantioselective synthesis of chiral pyrazole amines, though yields remain low (28–34%).
Scientific Research Applications
Characterization Techniques
Characterization of the compound is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure by analyzing chemical shifts.
- Mass Spectrometry (MS) : To determine molecular weight and confirm the identity.
- X-ray Crystallography : For detailed structural analysis.
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against a range of pathogens. Mechanistic studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly cyclooxygenase enzymes, which are critical in inflammatory processes. Such inhibition can lead to reduced inflammation and pain relief.
Fungicidal Activity
Recent studies have shown that pyrazole derivatives can possess fungicidal properties. The compound has been evaluated for its effectiveness against plant pathogens such as Botrytis cinerea, indicating potential use in agricultural pest management .
Herbicidal Properties
Research into similar compounds suggests that they may also exhibit herbicidal activity, providing another avenue for agricultural application in weed control.
Case Studies
Several case studies highlight the efficacy of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro models |
| Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains |
| Study C | Fungicidal Activity | Exhibited moderate activity against Botrytis cinerea |
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to changes in cellular signaling pathways. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The difluoromethyl group (as in the target compound and ) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making such derivatives suitable for bioactive applications . Ethyl vs.
Synthetic Efficiency :
- Ethyl-substituted pyrazoles (e.g., ) are synthesized with >90% yield via NaH-mediated alkylation, suggesting robustness for scaling . In contrast, bulkier substituents (e.g., trifluoromethyl in ) may require optimized conditions.
Spectroscopic Data :
- ESI-MS data for simpler pyrazole amines (e.g., m/z 203 for N-ethyl derivatives in ) provide benchmarks for validating synthetic success in related compounds .
Physicochemical and Functional Comparisons
- Thermal Stability : Pyrazole derivatives with fluorinated groups (e.g., difluoromethyl) often exhibit enhanced thermal stability. For instance, HANTP salts in decompose at 171–270°C, suggesting fluorinated pyrazoles may similarly resist degradation .
- Crystallinity: Hydrogen bonding patterns in pyrazole amines (e.g., via NH or fluorine interactions) can influence crystallinity, as noted in ’s discussion of graph-set analysis for molecular aggregates .
Application-Driven Differences
- Pharmaceuticals : The hydrochloride salt in highlights the role of pyrazole amines in drug development, likely due to improved bioavailability .
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a novel pyrazole derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from substituted pyrazoles. Key steps include:
- Alkylation : Using alkyl halides to introduce ethyl and difluoromethyl groups.
- Functional Group Modifications : Employing bases like sodium hydride and solvents such as dimethylformamide (DMF) under controlled conditions to prevent side reactions.
The industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, potentially influencing biochemical pathways such as:
- Signal Transduction : Modulating intracellular signaling pathways.
- Gene Expression : Affecting the transcription of genes involved in inflammation and cancer progression.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | 344.56 |
| Compound B | 26.19 | 30.95 | - |
These findings suggest that the compound may exhibit similar or enhanced anti-inflammatory activity compared to established drugs like celecoxib.
Anticancer Activity
In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with observed growth inhibition percentages indicating potential therapeutic efficacy.
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 54.25 | - |
| HeLa | 38.44 | - |
Notably, these compounds showed minimal toxicity towards normal fibroblast cells, suggesting a favorable safety profile.
Case Studies
- Anti-inflammatory Evaluation : A study assessing various pyrazole derivatives for their COX inhibitory activity revealed that compounds with difluoromethyl substitutions exhibited superior anti-inflammatory effects with minimal gastrointestinal toxicity.
- Anticancer Screening : Another investigation into the antiproliferative effects of pyrazole derivatives found that modifications at specific positions on the pyrazole ring significantly influenced their biological activity, indicating a structure-activity relationship that could guide future drug design.
Q & A
Q. Optimization strategies :
- Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Catalysts : Sodium iodide or N,N-diisopropylethylamine improves coupling efficiency .
- Temperature Control : Elevated temperatures (80–100°C) for cyclization; room temperature for alkylation to minimize side reactions .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl at pyrazole-1 and ethyl at pyrazole-3) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄F₂N₄) .
- X-ray Crystallography (if available): Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced: How do substituents (difluoromethyl vs. ethyl) influence biological activity and binding mechanisms?
Answer:
- Difluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme pockets (e.g., kinase targets) .
- Ethyl Group : Modulates solubility and steric hindrance, affecting receptor selectivity .
Q. Methodology for Mechanism Studies :
- Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorescence polarization .
- Molecular Docking : Compare binding poses of derivatives with/without difluoromethyl groups using software like AutoDock Vina .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from:
- Substituent Positioning : Fluorine at pyrazole-5 vs. pyrazole-3 alters electronic effects (e.g., 5-(2,6-difluorophenyl) derivatives show higher antimicrobial activity than 5-phenyl analogs) .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) impact compound solubility and activity .
Q. Resolution Strategies :
- Standardized Protocols : Use consistent cell lines (e.g., HEK293) and solvent controls .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) .
Advanced: What computational approaches predict pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
- Metabolic Stability : Cytochrome P450 interactions via docking simulations .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with bioavailability .
Basic: How does the difluoromethyl group affect chemical reactivity?
Answer:
- Electron-Withdrawing Effect : Stabilizes intermediates in nucleophilic substitutions .
- Hydrogen Bonding : The -CF₂H group participates in weak H-bonds, influencing crystal packing .
- Oxidative Stability : Resists degradation under acidic conditions compared to -CH₃ .
Advanced: What experimental designs are optimal for in vivo pharmacological studies?
Answer:
- Dose-Response Studies : Use randomized block designs with split plots for pharmacokinetic profiling (e.g., 4 replicates per dose) .
- Metabolite Tracking : LC-MS/MS to identify phase I/II metabolites in plasma .
- Control Groups : Include analogs lacking difluoromethyl groups to isolate substituent effects .
Advanced: How to address low solubility in aqueous buffers during bioassays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
